molecular formula C20H17F6N3O4 B11081102 3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide

3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11081102
M. Wt: 477.4 g/mol
InChI Key: YLQZSGHZOSKFIK-UHFFFAOYSA-N
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Description

3-NITRO-4-(1-PYRROLIDINYL)-N-[2-(2,2,2-TRIFLUOROETHOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound characterized by the presence of nitro, pyrrolidinyl, trifluoroethoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-NITRO-4-(1-PYRROLIDINYL)-N-[2-(2,2,2-TRIFLUOROETHOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions The process begins with the nitration of a suitable benzene derivative to introduce the nitro group

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

3-NITRO-4-(1-PYRROLIDINYL)-N-[2-(2,2,2-TRIFLUOROETHOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-NITRO-4-(1-PYRROLIDINYL)-N-[2-(2,2,2-TRIFLUOROETHOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoroethoxy and trifluoromethyl groups can influence the compound’s lipophilicity and binding affinity to proteins or enzymes. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

    3-NITRO-4-(1-PYRROLIDINYL)BENZENECARBALDEHYDE: Shares the nitro and pyrrolidinyl groups but lacks the trifluoroethoxy and trifluoromethyl groups.

    4-(1-PYRROLIDINYL)-N-[2-(2,2,2-TRIFLUOROETHOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE: Lacks the nitro group but contains the other functional groups.

Uniqueness: The presence of both trifluoroethoxy and trifluoromethyl groups in 3-NITRO-4-(1-PYRROLIDINYL)-N-[2-(2,2,2-TRIFLUOROETHOXY)-5-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C20H17F6N3O4

Molecular Weight

477.4 g/mol

IUPAC Name

3-nitro-4-pyrrolidin-1-yl-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H17F6N3O4/c21-19(22,23)11-33-17-6-4-13(20(24,25)26)10-14(17)27-18(30)12-3-5-15(16(9-12)29(31)32)28-7-1-2-8-28/h3-6,9-10H,1-2,7-8,11H2,(H,27,30)

InChI Key

YLQZSGHZOSKFIK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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